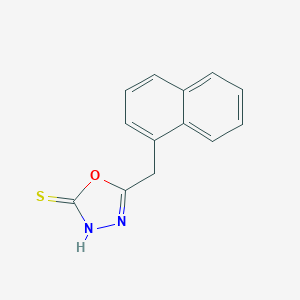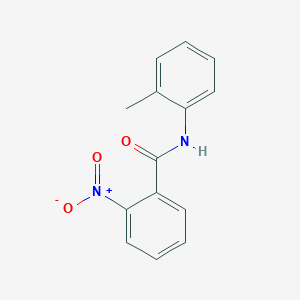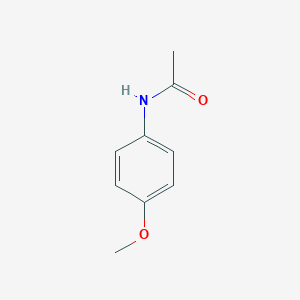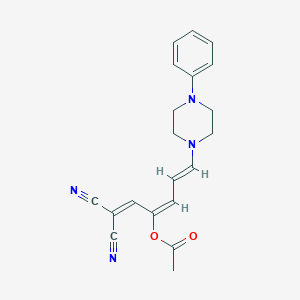
5-(1-NAPHTHYLMETHYL)-1,3,4-OXADIAZOL-2-YLHYDROSULFIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1-NAPHTHYLMETHYL)-1,3,4-OXADIAZOL-2-YLHYDROSULFIDE is a heterocyclic compound that features a naphthylmethyl group attached to an oxadiazole ring, which is further substituted with a thiol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(1-NAPHTHYLMETHYL)-1,3,4-OXADIAZOL-2-YLHYDROSULFIDE typically involves the cyclization of appropriate hydrazides with carbon disulfide in the presence of a base
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Types of Reactions:
Oxidation: The thiol group in this compound can undergo oxidation to form disulfides.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The naphthylmethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid.
Major Products:
Oxidation: Disulfides.
Reduction: Amines.
Substitution: Halogenated derivatives of the naphthylmethyl group.
Aplicaciones Científicas De Investigación
5-(1-NAPHTHYLMETHYL)-1,3,4-OXADIAZOL-2-YLHYDROSULFIDE has been explored for various scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 5-(1-NAPHTHYLMETHYL)-1,3,4-OXADIAZOL-2-YLHYDROSULFIDE involves its interaction with biological molecules. The thiol group can form covalent bonds with cysteine residues in proteins, potentially disrupting their function. The oxadiazole ring may interact with nucleic acids or other biomolecules, influencing cellular processes.
Comparación Con Compuestos Similares
1,3,4-Oxadiazole-2-thiol: Lacks the naphthylmethyl group, making it less hydrophobic and potentially less bioactive.
5-(Phenylmethyl)-1,3,4-oxadiazole-2-thiol: Similar structure but with a phenylmethyl group instead of a naphthylmethyl group, which may affect its electronic properties and reactivity.
Uniqueness: 5-(1-NAPHTHYLMETHYL)-1,3,4-OXADIAZOL-2-YLHYDROSULFIDE is unique due to the presence of the naphthylmethyl group, which enhances its hydrophobicity and potential interactions with biological membranes. This structural feature may contribute to its distinct biological activities and applications in various fields.
Propiedades
Fórmula molecular |
C13H10N2OS |
|---|---|
Peso molecular |
242.3g/mol |
Nombre IUPAC |
5-(naphthalen-1-ylmethyl)-3H-1,3,4-oxadiazole-2-thione |
InChI |
InChI=1S/C13H10N2OS/c17-13-15-14-12(16-13)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7H,8H2,(H,15,17) |
Clave InChI |
YLRFXLNGPBLJIH-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2CC3=NNC(=S)O3 |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2CC3=NNC(=S)O3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-chloro-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine](/img/structure/B373962.png)
![1-[(3-dibenzo[b,e]thiepin-11(6H)-ylidenepropyl)(methyl)amino]-2-propanol](/img/structure/B373963.png)
![N,N-dimethyl-N-{2-[2-(phenoxymethyl)-1H-benzimidazol-1-yl]ethyl}amine](/img/structure/B373965.png)
![1-(6,11-Dihydrodibenzo[b,e]oxepin-11-yl)-4-methylpiperazine](/img/structure/B373966.png)

![N,N-dimethyl-N-[2-(phenoxymethyl)benzyl]amine](/img/structure/B373972.png)

![3-({[(2-Carboxyethyl)sulfanyl][4-(dimethylamino)phenyl]methyl}sulfanyl)propanoic acid](/img/structure/B373979.png)
![14-thia-3,5,12-triazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),2,4,6,8(13),9,11,15,17-nonaene](/img/structure/B373980.png)
![1-Cyano-4-(10,11-dihydrodibenzo[b,f]thiepin-10-yl)piperazine](/img/structure/B373982.png)
![S-(3-chlorophenyl) 2-[(3-chlorophenyl)sulfanyl]-3-pyridinecarbothioate](/img/structure/B373983.png)
![1-methyl-4-(7-(1-methyl-4-piperidinyl)thieno[2,3-c][2]benzothiepin-4(9H)-ylidene)piperidine](/img/structure/B373985.png)

![8-Chloro-10,11-dihydrodibenzo[b,f]thiepin-10-ol](/img/structure/B373988.png)
